molecular formula C16H21N5O2S B2546545 (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797593-06-6

(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2546545
CAS RN: 1797593-06-6
M. Wt: 347.44
InChI Key: VODLOAGIDLIKKG-UHFFFAOYSA-N
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Description

(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluations and Antagonist Activities

Research on structurally related compounds has shown significant potential in pharmacological applications, particularly in the development of antagonists for various receptors. For instance, novel derivatives have been identified as selective antagonists for the TRPV4 channel, demonstrating analgesic effects in models of induced mechanical hyperalgesia, highlighting the therapeutic potential of these compounds in pain management (Tsuno et al., 2017). Additionally, studies have explored the molecular interaction of antagonists with the CB1 cannabinoid receptor, providing insights into their binding and activity mechanisms, which could inform the development of drugs targeting cannabinoid receptors (Shim et al., 2002).

Antimicrobial and Antifungal Activities

Compounds with structures related to "(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone" have been synthesized and tested for their antimicrobial and antifungal activities. These studies aim to develop new therapeutics for combating resistant microbial strains. For example, synthesis and evaluation of pyridine derivatives have demonstrated variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Synthesis and Structural Analysis

Research into the synthesis and structural exploration of related heterocyclic compounds has led to the development of novel bioactive molecules. Structural characterization and analysis, including X-ray diffraction and Hirshfeld surface analysis, have provided detailed insights into the molecular conformation and intermolecular interactions of these compounds, which are crucial for understanding their pharmacological potential (Prasad et al., 2018).

Anticancer Evaluations

The synthesis of related compounds has also been directed towards evaluating their anticancer activities. By exploring various nucleophiles' reactions and synthesizing new derivatives, researchers aim to identify compounds with potent anticancer properties, contributing to the development of new oncology therapeutics (Gouhar & Raafat, 2015).

properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-3-4-13-15(24-20-18-13)16(22)21-9-7-12(8-10-21)23-14-6-5-11(2)17-19-14/h5-6,12H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODLOAGIDLIKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.